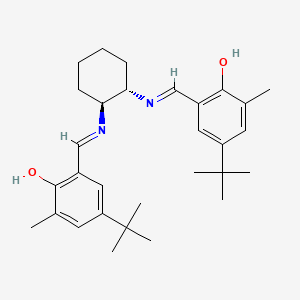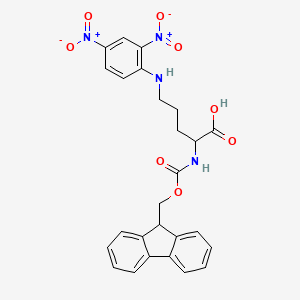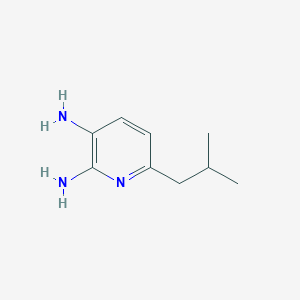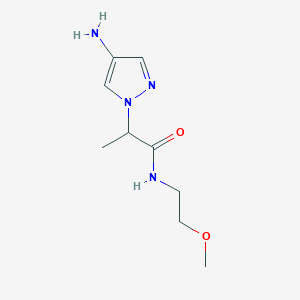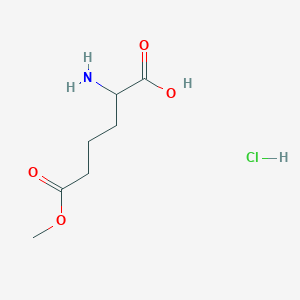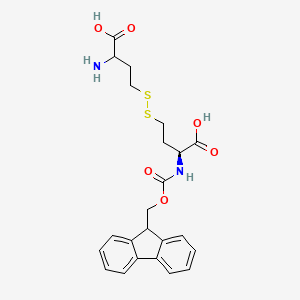![molecular formula C8H16N2O B13645074 1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
1-Oxa-8-azaspiro[4.5]decan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-8-azaspiro[4.5]decan-4-amine is a spirocyclic compound that features a unique structure with a spiro linkage between an oxane (oxygen-containing) and an azaspiro (nitrogen-containing) ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence as a core structure in various natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-4-amine typically involves the formation of a spirocyclic ring system. One common method includes the reduction of an azide intermediate. The process can be scaled up using a continuous three-step flow process, which involves the formation and reduction of the azide intermediate, followed by the use of a transaminase to prepare the desired enantiomer in high yield and enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing the synthesis for larger scale reactions. The use of biocatalytic transaminase technology has shown promise in achieving high yields and enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, particularly involving azide intermediates, are crucial in its synthesis.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like hydrogen gas or hydrides for reduction reactions, and oxidizing agents like peroxides for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azide intermediate yields the desired spirocyclic amine, while oxidation can lead to various oxides.
Wissenschaftliche Forschungsanwendungen
1-Oxa-8-azaspiro[4.5]decan-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex molecules and natural products.
Wirkmechanismus
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different biological activities.
8-Oxa-2-azaspiro[4.5]decane: A compound with a similar spirocyclic structure, used in the production of biologically active compounds.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Known for its potent inhibitory effect on neural calcium uptake and protective action against brain edema.
Uniqueness
1-Oxa-8-azaspiro[45]decan-4-amine stands out due to its specific spiro linkage and the presence of both oxygen and nitrogen atoms in its ring system
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
1-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C8H16N2O/c9-7-1-6-11-8(7)2-4-10-5-3-8/h7,10H,1-6,9H2 |
InChI-Schlüssel |
WGBFZRUMPWHPRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(C1N)CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


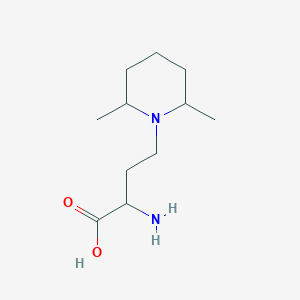
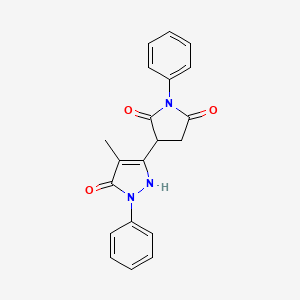
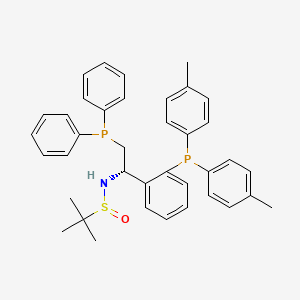
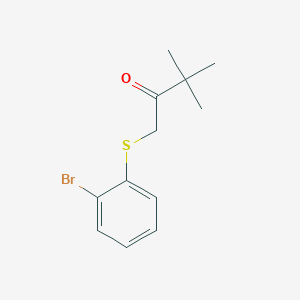
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)
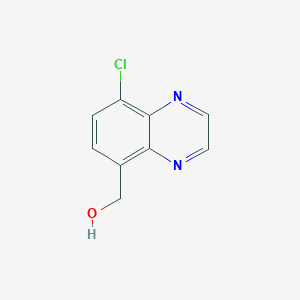
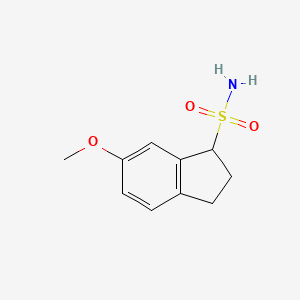
![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
